molecular formula C10H22Te2 B14416101 Bis(3-methylbutyl)ditellane CAS No. 79971-81-6

Bis(3-methylbutyl)ditellane

Cat. No.: B14416101
CAS No.: 79971-81-6
M. Wt: 397.5 g/mol
InChI Key: VSLBKRLRAHDYCW-UHFFFAOYSA-N
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Description

Bis(3-methylbutyl)ditellane is an organotellurium compound with the molecular formula C10H22Te2 It consists of two tellurium atoms bonded to two 3-methylbutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methylbutyl)ditellane typically involves the reaction of tellurium with 3-methylbutyl halides under controlled conditions. One common method is the reaction of tellurium tetrachloride with 3-methylbutyl magnesium bromide (Grignard reagent) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity and reactivity of tellurium compounds.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylbutyl)ditellane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium oxides.

    Reduction: It can be reduced to form tellurium and 3-methylbutyl derivatives.

    Substitution: The tellurium atoms can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Tellurium dioxide (TeO2) and 3-methylbutyl alcohol.

    Reduction: Elemental tellurium and 3-methylbutyl derivatives.

    Substitution: Various organotellurium halides.

Scientific Research Applications

Bis(3-methylbutyl)ditellane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis(3-methylbutyl)ditellane involves its interaction with molecular targets such as enzymes and cellular components. The tellurium atoms can form bonds with sulfur-containing amino acids in proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-pyridyl)ditellane
  • Bis(2-methylbutyl)ditellane
  • Bis(3-methylbutyl)disulfide

Uniqueness

Bis(3-methylbutyl)ditellane is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

CAS No.

79971-81-6

Molecular Formula

C10H22Te2

Molecular Weight

397.5 g/mol

IUPAC Name

3-methyl-1-(3-methylbutylditellanyl)butane

InChI

InChI=1S/C10H22Te2/c1-9(2)5-7-11-12-8-6-10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

VSLBKRLRAHDYCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC[Te][Te]CCC(C)C

Origin of Product

United States

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